2,7-Dimethoxy-3,6-bis(methylthio)-naphthalene
Overview
Description
Synthesis Analysis
The synthesis of 2,7-dimethoxy-3,6-bis(methylthio)-naphthalene and its derivatives has been explored in several studies. For example, Pozharskii et al. (2003) synthesized "proton sponge" derivatives of naphthalene, including compounds with methylthio groups, and investigated their molecular structure and spectral characteristics (Pozharskii et al., 2003).
Molecular Structure Analysis
The molecular structure of these compounds often shows interactions between ortho-substituents and dimethylamino groups, influencing their basicity and coloration. For instance, the structure of bis(trimethylsilyl)benzohexathia[7]helicene, a related compound, was determined through single-crystal X-ray analysis, showing multiple short contacts including pi-pi, pi-S, and S-S interactions (Wang et al., 2010).
Chemical Reactions and Properties
These compounds exhibit interesting chemical behaviors, such as reversible redox behavior. Nakasuji et al. (1987) reported on the synthesis and physical properties of methylthio-substituted naphthalene cation radical salts, which demonstrated metallic conductivity in certain conditions (Nakasuji et al., 1987).
Physical Properties Analysis
The physical properties, such as conductivity and magnetic properties, have been a focus of study. Söderholm et al. (1990) discussed the crystal structure, conductivity, and magnetic properties of a related compound, highlighting its semiconducting nature with significant correlation effects (Söderholm et al., 1990).
Chemical Properties Analysis
Investigations into the chemical properties of these compounds have revealed insights into their basicity and reaction mechanisms. The study by Raab et al. (2002) on 1,8-bis(tetramethylguanidino)naphthalene, a similar compound, showed its high basicity and resistance to hydrolysis, which is indicative of the chemical robustness of these types of compounds (Raab et al., 2002).
Scientific Research Applications
Proton Sponges : Studies have shown that 2,3,6,7-tetrasubstituted 1,8-bis(dimethylamino)naphthalenes exhibit strong planarization and a significant decrease in basicity due to the double buttressing effect in proton sponges (Marchenko et al., 2022).
High Basicity : Research has indicated that the high basicity of 2,7-dimethoxy-1,8-bis(dimethylamino)naphthalene is mainly attributed to the relief of steric repulsions and favorable electrostatic interactions between methoxy groups (Guo & Salahub, 2001).
Semiconductivity and Magnetic Properties : The monoclinic cation radical salt of 2,7-dimethoxy-3,6-bis(methylthio)naphthalene-perchlorate exhibits semiconductivity, high susceptibility, and antiferromagnetic coupling due to its unique structure (Söderholm et al., 1990).
Polymer Materials : Aromatic polyamides derived from 2,7-bis(4-aminophenoxy)naphthalene and aromatic dicarboxylic acids can be used to create transparent, flexible, and tough films with high glass transition temperatures (Yang & Chen, 1992).
Optical Properties : The synthesis, emission, and spectro-electrochemical studies of bithienylnaphthalene systems, including bis(2-thienyl)naphthalene monomers, have shown promising absorption, emission, and redox properties (Sankaran et al., 2001).
Molecular Packing and Hydrogen Bonds : The crystal structure of 2,7-dimethoxy-1,8-bis(1-naphthoyl)naphthalene reveals crucial C-H...O=C hydrogen bonds, which play a significant role in molecular packing and aromatic ring orientation (Okamoto et al., 2015).
Organic Semiconductor Properties : The organic semiconductor 2,7-dimethoxy-3,6-bis(methylthio)naphthalene-perchlorate exhibits strong electron-electron repulsion and semiconductivity due to a Peierls gap in the VIS and near-IR regime (Rönnberg et al., 1989).
Novel Polyaspartimides : Polyaspartimides synthesized from 2,7-bis(4-maleimidophenoxy)naphthalene and aromatic diamines show amorphous, soluble, and high-temperature resistance properties (Wang & Hwang, 1996).
properties
IUPAC Name |
2,7-dimethoxy-3,6-bis(methylsulfanyl)naphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2S2/c1-15-11-5-9-6-12(16-2)14(18-4)8-10(9)7-13(11)17-3/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGJSCXYIULKCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=C(C=C2C=C1SC)SC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60543089 | |
Record name | 2,7-Dimethoxy-3,6-bis(methylsulfanyl)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60543089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Dimethoxy-3,6-bis(methylthio)-naphthalene | |
CAS RN |
105404-97-5 | |
Record name | 2,7-Dimethoxy-3,6-bis(methylsulfanyl)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60543089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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